molecular formula C20H28N6O2 B11611509 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11611509
M. Wt: 384.5 g/mol
InChI Key: SQBKALLPEXSNPW-UHFFFAOYSA-N
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Description

8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C23H28N6O2. This compound belongs to the purine family and is characterized by its unique structure, which includes a diethylaminoethyl group, a methyl group, and a methylphenylmethyl group attached to a tetrahydropurine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the purine core with diethylaminoethyl chloride under basic conditions.

    Attachment of the Methyl and Methylphenylmethyl Groups: These groups are introduced through Friedel-Crafts alkylation reactions using methyl chloride and 3-methylbenzyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific structural features, such as the presence of the diethylaminoethyl group and the 3-methylphenylmethyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C20H28N6O2/c1-5-25(6-2)11-10-21-19-22-17-16(18(27)23-20(28)24(17)4)26(19)13-15-9-7-8-14(3)12-15/h7-9,12H,5-6,10-11,13H2,1-4H3,(H,21,22)(H,23,27,28)

InChI Key

SQBKALLPEXSNPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C

Origin of Product

United States

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